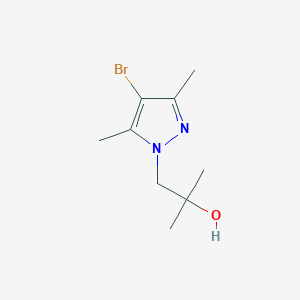![molecular formula C7H4N4O B14028803 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridinesThe structure of this compound consists of a pyrazole ring fused with a pyridine ring, with a hydroxyl group at the 4-position and a cyano group at the 6-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine . These reactions typically require refluxing conditions and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the cyano group can produce primary amines .
Aplicaciones Científicas De Investigación
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile include other pyrazolopyridines such as:
- 1H-Pyrazolo[3,4-B]pyridine
- 2H-Pyrazolo[3,4-B]pyridine
- Pyrazolo[4,3-C]pyridine
- Pyrazolo[4,3-B]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl and cyano groups at specific positions allows for unique interactions with biological targets and enhances its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C7H4N4O |
|---|---|
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
4-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4O/c8-2-4-1-6(12)5-3-9-11-7(5)10-4/h1,3H,(H2,9,10,11,12) |
Clave InChI |
FQSCRVQBYBKDIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=C(C1=O)C=NN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)
![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)










